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Compound of Interest

2-Methoxy-5-
Compound Name: _ _
(trifluoromethyl)benzoyl chloride

Cat. No.: B2848716

An In-depth Technical Guide: 2-Methoxy-5-(trifluoromethyl)benzoyl Chloride: A Core
Reagent for Advanced Synthesis

Abstract: This technical guide provides a comprehensive overview of the physical, chemical,
and spectroscopic properties of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride (CAS No:
64507-07-9). As a key architectural element in modern synthetic chemistry, this molecule's
unique combination of a methoxy ether, an electron-withdrawing trifluoromethyl group, and a
reactive acyl chloride moiety makes it an invaluable building block for researchers in drug
discovery and materials science. This document delves into its structural characteristics,
reactivity profile, and safe handling protocols, offering field-proven insights and methodologies
for its effective application. The strategic placement of the trifluoromethyl group, in particular, is
a widely used strategy to enhance the metabolic stability and binding affinity of pharmaceutical
candidates.[1][2]

Chemical Identity and Structural Characteristics

2-Methoxy-5-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride. The
interplay between the electron-donating methoxy group and the powerfully electron-
withdrawing trifluoromethyl group creates a unigue electronic environment that governs its
reactivity and physical properties.
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Identifier Value Source
2-methoxy-5-

IUPAC Name (trifluoromethyl)benzoyl [3114]
chloride

CAS Number 64507-07-9 [31[4]1[5][6]

Molecular Formula CoHeCIF302 [41[5]

Molecular Weight 238.59 g/mol [3]
YRNOLZJRZSOMLM-

InChl Key [3]

UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)
(F)F)C(=0)Cl

Physical Form

Liquid [3]

Core Physical & Chemical Properties

The physical state and chemical stability of this reagent are critical considerations for its

storage and use in synthesis.
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Property

Value | Observation

Expert Commentary

Appearance

Colorless to light yellow liquid.

The color can depend on
purity; aged samples may
develop a yellow hue due to

slight decomposition.

Boiling Point

Data not available.

Based on analogues like 3-
(trifluoromethyl)benzoyl
chloride (184-186 °C at 750
mmHg), a high boiling point is
expected.[7] Purification is
typically achieved via vacuum

distillation.

Density

Data not available.

Related fluorinated benzoyl
chlorides exhibit densities in
the range of 1.38-1.42 g/mL at
25 °C.[7]

Solubility

Reacts with protic solvents
(water, alcohols). Soluble in
common aprotic organic
solvents (e.g., THF, DCM,

Toluene).

The acyl chloride moiety is
highly susceptible to
nucleophilic attack by protic
solvents, leading to hydrolysis
or esterification. The
trifluoromethyl group enhances
solubility in polar aprotic
media.[1][8]

Chemical Stability

Moisture-sensitive. Store under

an inert atmosphere.

Hydrolysis by atmospheric
moisture yields the
corresponding carboxylic acid
and hydrochloric acid. Proper
inert atmosphere techniques
(e.g., nitrogen or argon
blanket) are essential for

preserving material integrity.
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Spectroscopic Profile: A Predictive Analysis

While a comprehensive public spectral database for this specific isomer is limited, its
characteristic features can be reliably predicted based on fundamental principles and
comparison with closely related structures.

'H NMR Spectroscopy

In a typical deuterated solvent like CDCls, the proton NMR spectrum is expected to show:
» Methoxy Protons (-OCHs): A sharp singlet at approximately 3.9-4.1 ppm, integrating to 3H.

o Aromatic Protons (Ar-H): Three protons in the aromatic region (approx. 7.0-8.0 ppm)
exhibiting a complex splitting pattern due to their positions relative to the diverse
substituents. The proton ortho to the carbonyl group will likely be the most downfield-shifted.

3C NMR Spectroscopy

The carbon spectrum provides key structural confirmations:
e Carbonyl Carbon (-C=0): A signal in the highly deshielded region of 165-170 ppm.

o Trifluoromethyl Carbon (-CF3): A quartet around 120-125 ppm due to strong one-bond
coupling with the three fluorine atoms.

o Aromatic Carbons: Six distinct signals, with chemical shifts influenced by the substituents.
The carbon attached to the methoxy group will be shielded, while the carbon attached to the
CFs group will be deshielded.

¢ Methoxy Carbon (-OCHs): A signal around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the highly polar functional groups:

e C=0 Stretch (Acyl Chloride): A very strong, sharp absorption band in the region of 1770-
1800 cm~1. This is a hallmark feature and is shifted to a higher wavenumber compared to a
typical ketone due to the electronegativity of the chlorine atom.
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o C-F Stretches: Strong, characteristic bands in the 1100-1350 cm~? region.

e C-O Stretch (Aryl Ether): Absorptions around 1250 cm~* (asymmetric) and 1020 cm~1
(symmetric).

Mass Spectrometry (MS)

Under electron ionization (El), the mass spectrum would be expected to show:

e Molecular lon (M*): A peak at m/z 238, with a characteristic M+2 isotope peak (~1/3 the
intensity) due to the presence of 3’Cl.

o Key Fragments: A prominent fragment corresponding to the loss of the chlorine radical (M-
35), resulting in the acylium ion at m/z 203. Subsequent loss of carbon monoxide (CO) would
yield a fragment at m/z 175.

Reactivity and Synthetic Applications

2-Methoxy-5-(trifluoromethyl)benzoyl chloride is a potent acylating agent. The
electrophilicity of the carbonyl carbon is significantly enhanced by the strong electron-
withdrawing inductive effect of the adjacent trifluoromethyl group on the aromatic ring, making it
highly reactive toward nucleophiles.[8]

This reactivity makes it an ideal reagent for constructing amides, esters, and ketones, which
are common linkages in pharmacologically active molecules.

General Acylation Reaction Scheme:

The reaction is typically performed in the presence of a non-nucleophilic base (e.g.,
triethylamine, pyridine) to scavenge the HCI byproduct.

Experimental Protocols & Safe Handling

Given its reactivity and hazardous nature, strict adherence to safety protocols is mandatory.
The compound is classified as corrosive and causes severe skin burns and eye damage.[3][9]
It is also a lachrymator.[1]

Standard Protocol for Safe Handling and Storage
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» Engineering Controls: All manipulations must be conducted within a certified chemical fume
hood to prevent inhalation of vapors.[9]

o Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and
chemical splash goggles with a full-face shield.[9][10]

» Dispensing: Use syringes or cannulas for transferring the liquid reagent under an inert
atmosphere (N2 or Ar) to prevent exposure to air and moisture.

o Storage: Store in the original container, tightly sealed, in a cool, dry, and well-ventilated area.
[9][11] It should be stored away from incompatible materials such as water, alcohols, and
strong bases.[1][10]

o Spill & Emergency: In case of skin contact, immediately flush with copious amounts of water
for at least 15 minutes and seek medical attention.[9] Have appropriate spill cleanup
materials (e.g., dry sand, absorbent pads) readily available.

General Workflow for Amide Synthesis

This workflow outlines a robust and self-validating procedure for a typical acylation reaction.
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1. Preparation & Setup

Dissolve amine and base Prepare solution of
in aprotic solvent 2-methoxy-5-(trifluoromethyl)
(e.g., DCM) benzoyl chloride in DCM
2. Reaction

Cool amine solution
to 0 °C under N2
atmosphere

Add benzoyl chloride
solution dropwise
via addition funnel

Allow reaction to warm

to room temperature.
Monitor by TLC/LC-MS

3. Work-up|& Isolation

Y
Quench with H20 or
sat. ag. NHaCl

:

Extract with organic
solvent (e.g., DCM)

Wash organic layer
(1M HCI, sat. NaHCOs, brine)

:

Dry over NazS0a,
filter, and concentrate
in vacuo

4. Purification & Analysis

Purify crude product
(Flash Chromatography
or Recrystallization)

:

Characterize pure product
(NMR, MS, IR)

Click to download full resolution via product page

Caption: Workflow for a typical amide coupling reaction.
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Detailed Methodology:

» Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a
magnetic stirrer, nitrogen inlet, and thermometer, dissolve the primary or secondary amine
(1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in anhydrous
dichloromethane (DCM).

e Reaction Setup: Cool the flask to 0 °C in an ice-water bath.

o Substrate Addition: Add a solution of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride (1.05
eg.) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes, ensuring
the internal temperature does not exceed 5 °C.

o Reaction Monitoring: After the addition is complete, remove the ice bath and allow the
reaction to stir at room temperature. Monitor the reaction progress by Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the
starting amine is consumed.

e Aqueous Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by
slowly adding water. Transfer the mixture to a separatory funnel, separate the layers, and
extract the aqueous layer with DCM.

» Washing: Combine the organic layers and wash sequentially with 1M HCI, saturated
agueous NaHCOs, and brine to remove unreacted base and salts.

« |solation: Dry the organic layer over anhydrous sodium sulfate (NazSOa), filter, and
concentrate the solvent under reduced pressure to yield the crude product.

« Purification: Purify the crude material by flash column chromatography on silica gel or by
recrystallization to obtain the final, high-purity amide.

o Characterization: Confirm the structure and purity of the final compound using NMR, MS,
and IR spectroscopy.

Conclusion
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2-Methoxy-5-(trifluoromethyl)benzoyl chloride is a highly functionalized and reactive
building block essential for modern organic synthesis. Its physical properties necessitate
careful handling, but its predictable reactivity and the valuable electronic characteristics
imparted by its substituents make it a powerful tool for creating complex molecules. This guide
provides the foundational knowledge and practical protocols required for researchers to safely
and effectively leverage this reagent in their synthetic endeavors, particularly within the fields of
pharmaceutical and agrochemical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2848716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

